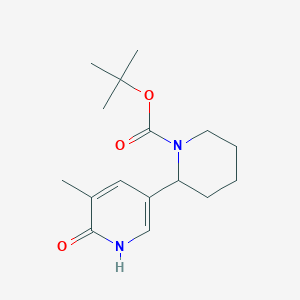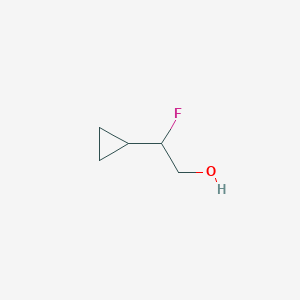![molecular formula C13H16ClFN2O B15061221 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrrole ring system, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a fluorobenzoyl group adds unique chemical properties, making this compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the condensation of 2-(2-fluorobenzoyl) malononitrile with appropriate amines under controlled conditions. One common method includes dissolving 2-(2-fluorobenzoyl) malononitrile in a solvent, adding a metal catalyst and glacial acetic acid, followed by a reduction reaction using Raney nickel and water . This method is efficient and environmentally friendly, making it suitable for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like Raney nickel.
Substitution: The fluorobenzoyl group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst like Raney nickel.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A basic heterocyclic compound with diverse biological activities.
Pyrrolidine: A saturated analog of pyrrole with significant medicinal importance.
Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group, known for their unique chemical properties.
Uniqueness
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride stands out due to its combination of a pyrrole ring and a fluorobenzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H16ClFN2O |
|---|---|
Poids moléculaire |
270.73 g/mol |
Nom IUPAC |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(2-fluorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16;/h1-4,9-10,15H,5-8H2;1H |
Clé InChI |
AOHDALWWPDKGAU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



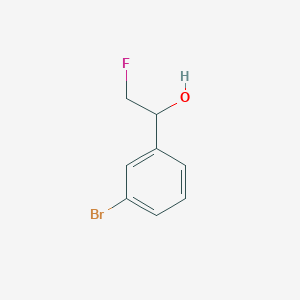
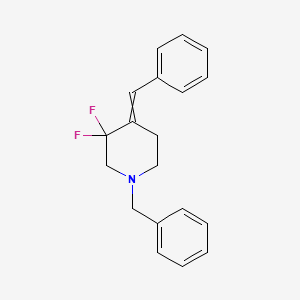
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
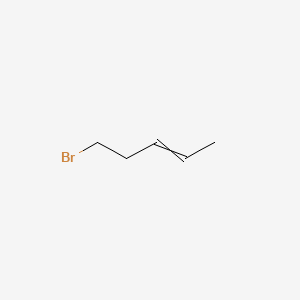


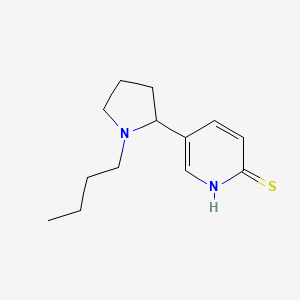
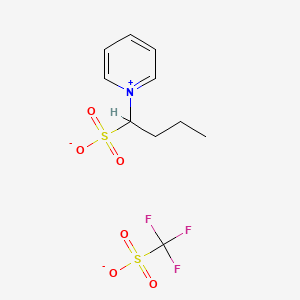
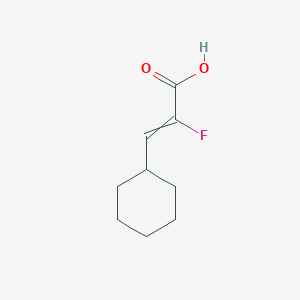
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
